![molecular formula C16H22ClNO3 B5228498 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5228498.png)
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of cancer.
Wirkmechanismus
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide selectively inhibits the activity of the protein kinase BTK, which is a critical component of the B-cell receptor signaling pathway. By blocking the activity of BTK, 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and inhibit the activation of key signaling pathways that are necessary for cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
Future research on 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Synthesemethoden
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 4-chloro-2-methylphenyl 2-chloroacetate. This intermediate is then reacted with tetrahydro-2-furanmethanol to form 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 4-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(19)18-11-14-4-2-8-20-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRQCNKBBVNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.